Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-
Description
Conceptual Framework of Substituted Aryl Ethanones in Advanced Synthetic Strategies
Substituted aryl ethanones, such as the title compound, are a cornerstone of advanced synthetic strategies. mdpi.com The ethanone (B97240) moiety provides a reactive handle for a plethora of chemical reactions, including but not limited to, aldol (B89426) condensations, α-halogenations, and various coupling reactions. These transformations allow for the elaboration of the carbon skeleton and the introduction of diverse functional groups. Furthermore, the aromatic ring can be subjected to electrophilic and nucleophilic substitution reactions, offering additional avenues for molecular diversification. The strategic placement of substituents on the aryl ring can significantly influence the reactivity of the ethanone group and direct the outcome of synthetic transformations, a principle that is fundamental to the rational design of complex molecules.
Significance of Long-Chain Bromoalkoxy Moieties in Molecular Design and Functionalization
The presence of a long-chain bromoalkoxy moiety in Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is of paramount significance in molecular design and functionalization. nih.gov The hexyl chain provides a flexible spacer, which can be crucial for positioning functional groups in specific spatial orientations within a larger molecule. This is particularly important in the design of pharmacologically active compounds, where the distance between different binding motifs can dictate biological activity. The terminal bromine atom is a highly versatile functional group, serving as a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functionalities, including amines, azides, thiols, and cyano groups, thereby enabling the synthesis of diverse libraries of compounds for screening and optimization in drug discovery and materials science. For instance, the bromohexyl group can be used to tether the molecule to a solid support for combinatorial synthesis or to link it to other molecular fragments to create more complex architectures.
Current Academic Landscape and Research Gaps for Bromohexyloxyphenyl Ethanone Derivatives
The current academic landscape reveals a growing interest in the synthesis and application of bromohexyloxyphenyl ethanone derivatives. Researchers have utilized this scaffold to create novel compounds with potential applications in various fields. However, a comprehensive exploration of the full synthetic potential of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- remains an area with significant research gaps. While its use as a precursor in the synthesis of certain classes of compounds is documented, a systematic investigation into its reactivity in a broader range of chemical transformations is lacking. Furthermore, the exploration of the structure-activity relationships of its derivatives in various biological and material science applications is still in its nascent stages. Future research should focus on expanding the synthetic utility of this versatile building block, including its application in asymmetric synthesis and the development of novel catalytic transformations. A deeper understanding of the physicochemical properties of its derivatives would also be beneficial for their rational design in specific applications.
Structure
3D Structure
Properties
CAS No. |
138107-19-4 |
|---|---|
Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
1-[4-(6-bromohexoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO2/c1-12(16)13-6-8-14(9-7-13)17-11-5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
ZLWGMOVFWZEGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethanone, 1 4 6 Bromohexyl Oxy Phenyl
Strategies for Constructing the Ethanone (B97240) Core and Aromatic Substitution
The synthesis of the 1-(4-hydroxyphenyl)ethanone (p-hydroxyacetophenone) moiety is a critical first step, for which several classical and modern synthetic methods are available. These methods primarily focus on the regioselective introduction of an acetyl group onto a phenolic precursor.
Regioselective Acylation of Phenolic Derivatives
The regioselective acylation of phenols is a cornerstone in the synthesis of hydroxyaryl ketones. The Fries rearrangement stands out as a classic and effective method for achieving this transformation. This reaction involves the rearrangement of a phenolic ester, typically phenyl acetate, to a mixture of ortho- and para-hydroxyacetophenone upon treatment with a Lewis acid catalyst. pw.livesarthaks.com The regioselectivity of the Fries rearrangement is notably influenced by reaction conditions such as temperature and the choice of catalyst. pw.live Lower temperatures generally favor the formation of the para-isomer, which is the desired precursor for the target molecule. A variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being the most common. pw.livesarthaks.com
Recent advancements have explored the use of solid acid catalysts, such as zeolites, to improve the para-selectivity and simplify product purification. For instance, the acylation of phenol (B47542) with acetic acid over ZSM-5 zeolite has been shown to yield almost exclusively the para-hydroxyacetophenone. bcrec.id This method offers a more environmentally benign alternative to traditional Lewis acid-catalyzed reactions.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Key Findings | Reference |
| AlCl₃ | Phenyl Acetate | CS₂ | <60 | Favors para-isomer formation. | pw.live |
| AlCl₃ | Phenyl Acetate | None | >160 | Favors ortho-isomer formation. | pw.live |
| HF | Acetic Acid | - | 40-90 | High conversion and selectivity to 4-hydroxyacetophenone. | google.comgoogle.com |
| ZSM-5 | Acetic Acid | Liquid Phase | 110 | Highly selective for para-hydroxyacetophenone. | bcrec.id |
Cross-Coupling Approaches for Aryl-Ketone Linkages
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of aryl-ketone linkages. These methods provide a highly regioselective and functional group tolerant alternative to classical electrophilic aromatic substitution. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an arylboronic acid with an acyl chloride or a carboxylic acid derivative. organic-chemistry.orgresearchgate.netnih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. nih.govacs.org The mild reaction conditions and high yields make it an attractive route for the synthesis of substituted aryl ketones.
Another valuable cross-coupling method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. rsc.orgwikipedia.org While not a direct acylation, the Heck reaction can be utilized to synthesize precursors that are then converted to the desired ketone. For instance, the coupling of an aryl halide with a vinyl ether can yield an enol ether, which upon hydrolysis, gives the corresponding methyl ketone. thieme-connect.com
| Coupling Reaction | Reactants | Catalyst System | Key Advantages | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid + Acyl chloride/Carboxylic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High regioselectivity, functional group tolerance, mild conditions. | organic-chemistry.orgresearchgate.netnih.gov |
| Carbonylative Suzuki | Aryl bromide + Arylboronic acid derivative + CO | Pd catalyst (e.g., Pd(OAc)₂), Ligand | Direct synthesis of unsymmetrical biaryl ketones. | acs.org |
| Heck Reaction | Aryl halide + Alkene (e.g., vinyl ether) | Pd catalyst, Base | Forms a C-C bond that can be further functionalized to a ketone. | rsc.orgwikipedia.org |
Electrophilic Acylation Routes to Aryl Ethanones
Direct electrophilic acylation of aromatic compounds, known as the Friedel-Crafts acylation, is a fundamental method for the synthesis of aryl ketones. nih.gov In the context of synthesizing the ethanone core of the target molecule, this typically involves the reaction of phenol with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. nih.gov This reaction generally leads to a mixture of ortho and para isomers, with the para product being favored under certain conditions. The use of hydrogen fluoride (B91410) as both a catalyst and a solvent has also been reported to effectively produce 4-hydroxyacetophenone from phenol and acetic acid. google.comgoogle.com
Formation of the Ether Linkage: Elaboration of Phenol Precursors
Once the 1-(4-hydroxyphenyl)ethanone core is synthesized, the subsequent crucial step is the formation of the ether linkage by attaching the 6-bromohexyl side chain.
Alkylation of Phenols with Bromohexyl Precursors
The Williamson ether synthesis is the most widely employed method for the formation of the ether linkage in the target molecule. francis-press.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the phenolic hydroxyl group of 1-(4-hydroxyphenyl)ethanone is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and attacks the primary carbon of a 1,6-dihalohexane, typically 1,6-dibromohexane (B150918), in an Sₙ2 reaction to form the desired ether. francis-press.comedubirdie.com The use of a dihaloalkane requires careful control of stoichiometry to favor mono-alkylation.
The efficiency of the Williamson ether synthesis can be enhanced through the use of phase-transfer catalysis. taylorandfrancis.comcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate. crdeepjournal.orgprinceton.edu
Alternative Etherification Protocols for Phenylether Synthesis
While the Williamson ether synthesis is robust, alternative methods can be employed, particularly when dealing with sensitive substrates or to achieve different selectivities. The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or a phenol. wikipedia.orgorganic-chemistry.orgmdpi.com In a retrosynthetic sense for the target molecule, this could involve the coupling of a 4-acetylphenyl halide with 6-bromohexanol in the presence of a copper catalyst. Traditional Ullmann conditions often require harsh reaction conditions, but modern modifications with ligands have enabled these reactions to proceed under milder conditions. mdpi.com
The Mitsunobu reaction offers another route to phenyl ethers, proceeding via the reaction of a phenol with an alcohol in the presence of a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgbyjus.comnih.gov This reaction is known for its mild conditions and stereochemical inversion at the alcohol center if it is chiral. For the synthesis of the target molecule, this would involve the reaction of 1-(4-hydroxyphenyl)ethanone with 6-bromohexanol.
| Reaction | Key Reagents | Mechanism | Key Features | Reference(s) |
| Williamson Ether Synthesis | Phenol, Alkyl Halide, Base | Sₙ2 | Simple, widely applicable, can be enhanced by phase-transfer catalysis. | francis-press.comfrancis-press.comedubirdie.com |
| Ullmann Condensation | Aryl Halide, Alcohol, Copper Catalyst | Copper-catalyzed cross-coupling | Useful for coupling aryl halides with alcohols. | wikipedia.orgorganic-chemistry.orgmdpi.com |
| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD/DIAD | Redox-based | Mild conditions, stereochemical inversion at the alcohol. | wikipedia.orgbyjus.comnih.gov |
Incorporation and Functionalization of the Bromohexyl Chain
The 6-bromohexyl moiety is a critical functional group that allows for further chemical modification. Its synthesis requires precise control to ensure the terminal bromine placement and avoid unwanted side reactions.
The formation of terminal alkyl bromides can be achieved through several reliable methods, primarily involving the transformation of terminal alcohols or alkenes.
One of the most common approaches is the conversion of primary alcohols to the corresponding alkyl bromides. libretexts.org This transformation can be accomplished using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for chlorides. libretexts.org For primary alcohols, these reactions typically proceed through an SN2 mechanism, which involves a backside attack by the halide nucleophile on the carbon atom bearing the activated hydroxyl group. libretexts.org The Appel reaction, which utilizes triphenylphosphine (Ph₃P) and a carbon tetrahalide such as carbon tetrabromide (CBr₄), is another effective method for halogenation under mild and neutral conditions. researchgate.net Modified Appel-type reactions using reagents like tribromoisocyanuric acid (TBIA) with triphenylphosphine have also been developed, offering an efficient conversion of alcohols to alkyl bromides at room temperature. researchgate.net
Alternatively, terminal alkenes serve as excellent precursors for primary alkyl bromides via anti-Markovnikov hydrobromination. pwvas.org According to Markovnikov's rule, the electrophilic addition of HBr to an unsymmetrical alkene typically results in the bromine atom bonding to the more substituted carbon. However, in the presence of radical initiators such as peroxides or UV radiation, the reaction mechanism shifts from an electrophilic addition to a radical pathway. pwvas.orgyoutube.com This radical mechanism proceeds via the most stable radical intermediate, which for a terminal alkene is the secondary radical, leading to the bromine atom adding to the less substituted terminal carbon. youtube.comrsc.org This "peroxide effect" is highly regioselective for the anti-Markovnikov product. pwvas.orgrsc.org Recent studies have also re-examined initiator-free protocols, finding that the exclusion of air is critical to prevent radical pathways and achieve selective Markovnikov addition, implying that ambient conditions can inherently favor the anti-Markovnikov product. rsc.orgresearchgate.net
| Method | Starting Material | Key Reagents | Mechanism | Selectivity | Key Features |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Primary Alcohol (R-CH₂-OH) | PBr₃ or HBr | SN2 | N/A | Common and effective for primary alcohols. libretexts.org |
| Appel Reaction | Primary Alcohol (R-CH₂-OH) | Ph₃P, CBr₄ | SN2-type | N/A | Proceeds under mild, neutral conditions. researchgate.net |
| Radical Hydrobromination | Terminal Alkene (R-CH=CH₂) | HBr, Peroxides/UV light | Radical Addition | Anti-Markovnikov | Forms the terminal (primary) alkyl bromide. pwvas.orgrsc.org |
For a bifunctional molecule like Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-, the bromohexyl fragment is often prepared from a precursor that allows for selective functionalization. A common and practical starting material is 1,6-hexanediol (B165255). stackexchange.comnbinno.com The primary challenge in this approach is achieving selective mono-bromination while minimizing the formation of the 1,6-dibromohexane byproduct. stackexchange.comsciencemadness.org
A straightforward method involves reacting 1,6-hexanediol with hydrobromic acid (HBr). stackexchange.comsciencemadness.org To favor the desired mono-brominated product, 6-bromo-1-hexanol (B126649), an excess of the diol can be used to statistically decrease the probability of a second bromination event. stackexchange.com However, this method can lead to the formation of polymeric byproducts and may require long reaction times and high temperatures, often resulting in moderate yields. sciencemadness.org
To achieve higher yields and better selectivity, milder and more controlled brominating agents are preferred. Reagents such as phosphorus tribromide (PBr₃) in the presence of a tertiary amine, or the combination of triphenylphosphine and carbon tetrabromide (Ph₃P/CBr₄), provide excellent alternatives. sciencemadness.org These methods operate under milder conditions and allow for better stoichiometric control, significantly reducing the formation of the undesired dibromide. sciencemadness.org The resulting 6-bromo-1-hexanol is a versatile intermediate where the remaining hydroxyl group can then be used to form the ether linkage with the phenylethanone core. nbinno.comchemicalbook.com
Novel and Sustainable Synthetic Routes for Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- and Analogues
Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign reaction pathways. This includes the use of catalytic systems and electrochemical methods to reduce waste and avoid harsh reagents.
The synthesis of the 4-hydroxyphenylethanone core of the target molecule is typically achieved via the Friedel-Crafts acylation of phenol. In the classical approach, an acylating agent (like an acyl chloride or anhydride) reacts with the aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org A significant drawback when using phenols is that the lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid. stackexchange.com This interaction deactivates the catalyst, meaning that stoichiometric or even excess amounts of the Lewis acid are required, which is contrary to the principles of catalytic efficiency. wikipedia.orgstackexchange.com
Several strategies have been developed to circumvent this issue. One effective method involves protecting the phenolic hydroxyl group prior to acylation. google.com For instance, the phenol can be converted to its corresponding silyl (B83357) ether. This protected intermediate then undergoes a standard Friedel-Crafts acylation on the aromatic ring. The silyl protecting group is conveniently cleaved during the aqueous work-up procedure, directly yielding the desired C-acylated phenol. google.com
Another important reaction in this context is the Fries rearrangement. In this process, an aryl ester (formed by O-acylation of the phenol) rearranges to a hydroxy aryl ketone (the C-acylated product) when treated with a Lewis acid catalyst. stackexchange.com This rearrangement highlights that the C-acylated product is generally more thermodynamically stable.
Modern advancements focus on making the Friedel-Crafts acylation truly catalytic. For activated aromatic rings like phenols, it is possible to use catalytic quantities of milder Lewis acids (e.g., zinc(II) salts) or strong Brønsted acids. wikipedia.org Furthermore, significant progress has been made in controlling the regioselectivity of the reaction. The development of specialized catalyst systems, such as a bulky bis(imidazolidine) pyridine (B92270) (PyBidine)-Ni(OAc)₂ complex, has enabled highly para-selective aza-Friedel–Crafts reactions of phenols, demonstrating the potential for catalysts to direct substitution to the desired position on the aromatic ring. acs.org
| Method | Key Reagents/Catalyst | Key Feature | Reference |
|---|---|---|---|
| Classical Friedel-Crafts Acylation | Acyl Chloride, Stoichiometric AlCl₃ | Requires excess Lewis acid due to coordination with the phenol -OH group. | wikipedia.orgstackexchange.com |
| Acylation with -OH Protection | Silylating agent, Acyl Chloride, AlCl₃ | Protects the hydroxyl group, allowing for efficient C-acylation; deprotection occurs during work-up. | google.com |
| Fries Rearrangement | Aryl Ester, AlCl₃ | Rearranges the O-acylated product to the more stable C-acylated isomer. | |
| Modern Catalytic Acylation | Catalytic mild Lewis acids (e.g., Zn(II)) or Brønsted acids | Reduces catalyst loading for activated rings. | wikipedia.org |
| Regioselective Catalysis | Bulky PyBidine-Ni(OAc)₂ complex | Achieves high para-selectivity in Friedel-Crafts type reactions of phenols. | acs.org |
Electro-organic synthesis has emerged as a powerful and sustainable technique in modern chemistry, using electric current as a "reagent" to drive redox reactions. gre.ac.uk This approach often avoids the need for stoichiometric chemical oxidants or reductants, leading to greener and safer synthetic processes.
The derivatization of ethanone compounds is an area where electrosynthesis shows significant promise. For instance, the electrochemical hydrogenation of acetophenone (B1666503) at a cathode can produce the corresponding alcohol, a transformation that typically requires chemical reducing agents. gre.ac.uk Furthermore, electrosynthesis can be used to functionalize the carbon skeleton of acetophenone derivatives. An electrochemical method for synthesizing aryl α-ketoesters from acetophenones, mediated by potassium iodide (KI), has been developed, showcasing an oxidation reaction driven by electricity. nih.govchemsrc.com
The formation of the ether linkage in the target molecule is another area where electrochemical methods could be applied. While the direct synthesis of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- via electrochemical etherification may not be established, related C-O bond-forming reactions have been successfully demonstrated. For example, an oxidant-free electrochemical strategy for etherification through C(sp³)-H/O-H cross-coupling has been reported. nih.govresearchgate.net This process involves the anodic generation of a radical cation, which then reacts with an alcohol, illustrating the potential for forming complex ethers under electrochemical conditions. nih.gov Recent developments also include electrochemically driven, nickel-catalyzed cross-coupling reactions that can synthesize various aryl alkyl ketones from readily available esters, offering a novel and efficient alternative to classical synthetic routes. acs.org
Chemical Reactivity and Derivatization Pathways of Ethanone, 1 4 6 Bromohexyl Oxy Phenyl
Reactions at the Carbonyl Center of the Ethanone (B97240) Moiety
The ethanone group is a key functional center, susceptible to a variety of transformations targeting either the electrophilic carbonyl carbon or the acidic α-hydrogens.
Nucleophilic Additions and Condensations
The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition reactions. byjus.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated. byjus.comlibretexts.org Strong nucleophiles can add directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group. byjus.com
A prominent example is the aldol (B89426) condensation, where the enolate of one ketone or aldehyde adds to the carbonyl group of another. masterorganicchemistry.com While self-condensation is possible, Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- can participate in crossed-aldol or Claisen-Schmidt condensations with carbonyl compounds lacking α-hydrogens, such as benzaldehyde. masterorganicchemistry.comuomustansiriyah.edu.iq In such reactions, the enolate of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- would act as the nucleophile. stackexchange.com The initial aldol addition product can subsequently undergo dehydration, often promoted by heat, to yield a more stable α,β-unsaturated ketone, known as a chalcone. masterorganicchemistry.comuomustansiriyah.edu.iq
| Reactant/Condition | Reaction Type | Expected Product Structure |
|---|---|---|
| 1. NaOH, H₂O 2. Benzaldehyde | Claisen-Schmidt Condensation | Chalcone derivative |
| 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ | Reduction | Secondary alcohol |
| HCN, KCN | Cyanohydrin Formation | Cyanohydrin derivative |
| R-MgBr (Grignard Reagent) | Grignard Reaction | Tertiary alcohol |
Alpha-Functionalization and Enolate Chemistry
The methyl group adjacent to the carbonyl is acidic (α-carbon), and its protons can be removed by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.comyoutube.com The stability of this enolate is enhanced by resonance, where the negative charge is delocalized onto the carbonyl oxygen. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, leading to functionalization at the α-position. masterorganicchemistry.com
A common reaction is α-halogenation. In the presence of an acid catalyst and a halogen (e.g., Br₂ in acetic acid), a single α-hydrogen is replaced to form an α-halo ketone. libretexts.orgpressbooks.pubopenstax.org The reaction proceeds through an enol intermediate. libretexts.orgopenstax.org Under basic conditions, the reaction is difficult to stop at mono-halogenation because the introduced halogen's electron-withdrawing effect increases the acidity of the remaining α-protons, leading to rapid polyhalogenation. pressbooks.pubwikipedia.org For methyl ketones, this can proceed to the haloform reaction if excess base and halogen are used. pressbooks.pubwikipedia.org
| Reagent(s) | Reaction Type | Key Intermediate | Expected Product |
|---|---|---|---|
| Br₂, CH₃COOH | Acid-Catalyzed Halogenation | Enol | α-Bromo ketone |
| 1. LDA, THF, -78°C 2. CH₃I | Enolate Alkylation | Lithium Enolate | α-Methylated ketone |
| Br₂, NaOH (excess) | Haloform Reaction | Enolate | Carboxylate and Bromoform |
Oxime and Other Iminium Derivative Formations
The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives. A characteristic reaction is the formation of an oxime upon treatment with hydroxylamine. medchemexpress.combiosynth.com This reaction is typically catalyzed by a weak acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. byjus.com Similarly, other primary amines can react to form imines (Schiff bases).
| Reagent | Product Class | General Structure of Product |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | Aryl-C(CH₃)=N-OH |
| Hydrazine (B178648) (NH₂NH₂) | Hydrazone | Aryl-C(CH₃)=N-NH₂ |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Aryl-C(CH₃)=N-R |
Transformations Involving the Aromatic Ring
The phenyl ring is substituted with two groups: an acetyl group and a para-(6-bromohexyl)oxy group. Their electronic properties dictate the ring's reactivity and the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The existing substituents strongly influence the position of the incoming electrophile.
The -(6-bromohexyl)oxy group is an alkoxy group, which is an activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.org
The acetyl group (-COCH₃) is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance and induction.
Since the two groups are para to each other, their directing effects are cooperative. The activating alkoxy group directs incoming electrophiles to its ortho positions (positions 2 and 6 on the ring), while the deactivating acetyl group directs to its meta positions (also positions 2 and 6). Therefore, electrophilic substitution is strongly favored at the positions ortho to the alkoxy group.
| Reaction | Typical Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at position 2 or 6 |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Substitution at position 2 or 6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution at position 2 or 6 (reaction may be slow due to deactivating acetyl group) |
Transition Metal-Catalyzed Coupling Reactions of the Aryl Moiety
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com For the aryl moiety of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- to participate as an electrophile in reactions like the Suzuki, Heck, or Sonogashira couplings, a leaving group (typically a halide or triflate) is required on the aromatic ring. harvard.eduwikipedia.org
While the current molecule lacks such a group on the ring, it could be synthesized from a precursor like 4-hydroxyacetophenone, which could be halogenated or converted to a triflate before the addition of the bromohexyl chain. Alternatively, modern C-H activation methodologies could potentially be employed. Nickel catalysts have shown promise in activating otherwise unreactive C(aryl)-O bonds in aryl ethers for cross-coupling reactions. acs.org This could, in principle, allow for the direct coupling at the carbon bearing the ether linkage, though this is a challenging transformation. acs.org
The Heck reaction, for instance, couples an aryl halide with an alkene using a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron species, also catalyzed by palladium. harvard.edulibretexts.org These reactions highlight the potential for derivatization if a suitable precursor to the target molecule is used.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl-X + R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-R |
| Heck Reaction | Aryl-X + Alkene | Pd(0) catalyst, Base | Aryl-Alkene |
| Sonogashira Coupling | Aryl-X + Terminal Alkyne | Pd(0) and Cu(I) catalysts, Base | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Aryl-X + Amine | Pd(0) catalyst, Base | Aryl-Amine |
Reactivity of the Terminal Bromohexyl Group
The 6-bromohexyl chain is a primary alkyl halide, which dictates its characteristic reactivity, primarily through nucleophilic substitution and elimination reactions. It also serves as a precursor for the formation of organometallic intermediates.
The terminal primary alkyl bromide of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is highly susceptible to nucleophilic substitution. Given its primary nature, the reaction predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. openstax.org This mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration if the carbon were chiral (though in this case, it is not). masterorganicchemistry.comlibretexts.org The SN1 pathway is not favored due to the instability of the corresponding primary carbocation.
A wide array of nucleophiles can be employed to displace the bromide ion, leading to a variety of derivatives. The choice of nucleophile determines the resulting functional group, making this a versatile method for molecular elaboration.
Table 1: Examples of SN2 Reactions with Various Nucleophiles
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl Ether |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | Azide |
| Thiolate | Sodium Thiolate (NaSR) | Thioether |
These reactions are typically carried out in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), to enhance the nucleophilicity of the attacking species and facilitate the SN2 pathway.
While substitution is the major pathway for primary alkyl halides, elimination reactions can be induced to form an olefin (alkene). This transformation typically occurs via an E2 (bimolecular elimination) mechanism, which is favored by the use of strong, sterically hindered bases.
For Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-, treatment with a base like potassium tert-butoxide (KOtBu) would promote the removal of a proton from the carbon adjacent to the bromine-bearing carbon, with the simultaneous departure of the bromide ion. This results in the formation of a terminal alkene on the hexyl chain.
Reaction Scheme for E2 Elimination:
The competition between SN2 and E2 reactions is a key consideration. High temperatures and the use of bulky, non-nucleophilic bases favor the E2 pathway over the SN2 pathway.
The carbon-bromine bond can be converted into a carbon-metal bond, creating a potent organometallic nucleophile. A classic example is the formation of a Grignard reagent. mnstate.edu This is achieved by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org
Formation of the Grignard Reagent: The reaction involves the insertion of magnesium into the carbon-bromine bond. leah4sci.com
The resulting Grignard reagent effectively reverses the polarity of the terminal carbon from electrophilic to strongly nucleophilic and basic. adichemistry.comwisc.edu This intermediate is highly valuable for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. mnstate.eduleah4sci.com
A critical consideration for this reaction is the presence of the ketone group within the starting molecule. Grignard reagents readily react with ketones. Therefore, to prevent intramolecular or intermolecular side reactions, the ketone functionality must be protected before the Grignard reagent is formed. Common protecting groups for ketones include acetals or ketals, which are stable under the basic conditions of Grignard formation but can be easily removed with aqueous acid after the desired reaction has been performed. leah4sci.com
Strategic Modifications of the Ether Linkage
The ether linkage in Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is generally stable and unreactive towards many reagents. masterorganicchemistry.comlibretexts.org However, it can be cleaved under harsh conditions, specifically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org Hydrochloric acid (HCl) is generally not effective for ether cleavage. openstax.org
This molecule is an aryl alkyl ether. The cleavage of such ethers proceeds via a nucleophilic substitution mechanism (SN1 or SN2) after the ether oxygen is protonated by the strong acid, turning it into a good leaving group. masterorganicchemistry.com For this specific compound, the reaction will occur at the alkyl-oxygen bond because the carbon of the phenyl ring is sp² hybridized and resistant to nucleophilic attack. masterorganicchemistry.comlibretexts.org
The reaction will therefore yield a phenol (B47542) and a dihaloalkane.
Reaction Scheme for Ether Cleavage:
The mechanism depends on the nature of the alkyl group. Since the ether is connected to a primary carbon, the cleavage will proceed via an SN2 mechanism, where the bromide ion attacks the primary carbon of the hexyl chain. openstax.org
Table 2: Products of Acidic Cleavage of Aryl Alkyl Ethers
| Ether Type | Cleavage Conditions | Products | Rationale |
|---|---|---|---|
| Aryl Primary Alkyl Ether | Strong Acid (HBr, HI) | Phenol + Primary Alkyl Halide | SN2 attack on the less hindered primary carbon. openstax.org |
This cleavage reaction provides a route to de-alkylate the phenoxy group, restoring the parent phenol, which can be useful in multi-step synthetic sequences.
Strategic Utility of Ethanone, 1 4 6 Bromohexyl Oxy Phenyl in Advanced Organic Synthesis
Role as a Building Block for Diversified Chemical Scaffolds
The compound's distinct functional groups—an electrophilic alkyl halide and a nucleophilically susceptible carbonyl carbon—make it an ideal starting material for creating diverse molecular frameworks. aurumpharmatech.com The acetophenone (B1666503) moiety itself is a common scaffold in medicinal chemistry, and the bromohexyl linker provides a flexible tether for introducing additional functionalities or inducing cyclization. mdpi.comnih.gov
Precursors for Heterocyclic Systems
The dual reactivity of Ethanone (B97240), 1-[4-[(6-bromohexyl)oxy]phenyl]- is particularly advantageous in the synthesis of heterocyclic compounds. The acetophenone portion can participate in condensation reactions to form various heterocyclic rings. mdpi.comresearchgate.net For example, reaction with hydrazines can yield pyrazoles, while condensation with β-dicarbonyl compounds can lead to pyridines.
Simultaneously, the terminal bromide on the hexyl chain is a potent electrophile for nucleophilic substitution reactions. This allows for the introduction of nitrogen, sulfur, or oxygen nucleophiles, which can subsequently participate in cyclization reactions. For instance, reaction with a primary amine could be followed by an intramolecular reaction with the ketone to form a large-ring aza-heterocycle. This bifunctionality enables the construction of complex heterocyclic systems that might otherwise require lengthy, multi-step syntheses. researchgate.net
Synthesis of Macrocyclic and Polycyclic Structures
Macrocycles are of significant interest in drug discovery, and their synthesis often represents a formidable challenge due to entropic and enthalpic barriers. baranlab.orgresearchgate.net Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is well-suited as a precursor for macrocyclization. The six-carbon chain provides the necessary length and flexibility to facilitate intramolecular ring closure without inducing excessive ring strain. baranlab.org
Strategies for macrocyclization could involve converting the ketone into a nucleophilic center, which then displaces the terminal bromide. Alternatively, the compound could undergo intermolecular dimerization, where two molecules are linked to form a much larger macrocyclic structure. Such approaches are critical in overcoming the synthetic hurdles associated with large ring formation. chemrxiv.orgresearchgate.net The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems can also be envisioned, where the compound's reactive sites are used to build additional rings onto the initial phenyl group. rsc.orgresearchgate.net
Applications in Multi-Component Reactions and Cascade Processes
The efficiency of modern organic synthesis is greatly enhanced by multi-component reactions (MCRs) and cascade processes, which allow for the construction of complex molecules in a single operation. The functional groups present in Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- make it a suitable candidate for such transformations.
The ketone functionality can participate in a variety of MCRs, such as the Biginelli or Hantzsch reactions, to rapidly generate highly functionalized heterocyclic scaffolds. mdpi.com Furthermore, the presence of two reactive centers allows for the design of elegant cascade reactions. A cascade could be initiated at one site, triggering a sequence of intramolecular events that culminates in the formation of a complex polycyclic or macrocyclic product. rsc.orgresearchgate.net For example, an initial reaction at the ketone could unmask a new functional group that subsequently reacts with the terminal bromide in a spontaneous cyclization.
Design and Synthesis of Advanced Chemical Probes and Tools
Chemical probes are essential tools for studying biological systems. The structure of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- provides an excellent scaffold for the development of such probes. chemrxiv.org The core 4-alkoxyphenyl ethanone structure is a known motif in biologically active compounds, including enzyme inhibitors. nih.gov
The terminal bromide is particularly useful as a reactive handle for attaching reporter groups (like fluorophores or biotin) or for covalently modifying biological targets. This makes the compound a valuable precursor for creating photoaffinity probes or activity-based probes to investigate protein function and identify new drug targets. chemrxiv.org The hexyl linker serves to distance the reporter or reactive group from the core scaffold, minimizing potential steric hindrance and allowing for effective interaction with the biological target.
Convergent and Divergent Synthetic Pathways Utilizing the Compound
The compound is strategically valuable in both convergent and divergent synthetic plans, which are key strategies for efficiently producing libraries of related compounds for drug discovery and materials science.
Convergent Synthesis: In a convergent approach, complex molecules are assembled from several smaller, pre-synthesized fragments. Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- can be prepared as a key fragment itself, for example, by the Williamson ether synthesis between 4-hydroxyacetophenone and 1,6-dibromohexane (B150918). This fragment can then be combined with other complex intermediates in the final stages of a total synthesis.
Divergent Synthesis: In divergent synthesis, a common intermediate is used to create a library of structurally diverse compounds. Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is an ideal starting point for such a strategy due to its two orthogonal reactive sites. The ketone can be subjected to a range of transformations (e.g., reduction, Grignard addition, olefination) while the terminal bromide can be reacted with a diverse set of nucleophiles (e.g., amines, thiols, azides). This dual reactivity allows for the rapid generation of a large library of analogues from a single, readily accessible precursor.
Table of Potential Reactions and Products
Interactive Data Table
| Starting Material | Reaction Type | Potential Product Class |
|---|---|---|
| Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- | Reaction with Hydrazine (B178648) | Pyrazole derivative |
| Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- | Intramolecular Cyclization | Macrocyclic Ketone |
| Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- | Reaction with Sodium Azide (B81097) | Azido-functionalized Ketone |
| Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- | Grignard Reaction (at C=O) | Tertiary Alcohol |
| Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- | Suzuki Coupling (at C-Br) | Biphenyl derivative |
Analytical and Characterization Methodologies in Research on Substituted Ethanones
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry principles)
Spectroscopic methods are indispensable tools for the structural elucidation of novel organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose, providing detailed information about the molecular framework and mass of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit a quantum mechanical property called spin. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing valuable information about the molecular structure.
For Ethanone (B97240), 1-[4-[(6-bromohexyl)oxy]phenyl]- , ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment. For instance, aromatic protons on the phenyl ring would appear in a distinct region of the spectrum compared to the aliphatic protons of the hexyl chain. Furthermore, the splitting pattern of the signals, arising from spin-spin coupling, reveals the number of neighboring protons, allowing for the determination of the connectivity of different fragments within the molecule.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of these signals helps to identify the type of carbon (e.g., carbonyl, aromatic, aliphatic). For Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- , the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ethanone group, the aromatic carbons, and the aliphatic carbons of the bromohexyl chain. The available spectral data for this compound confirms the presence of these key functional groups. nih.gov
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves ionizing a sample and then separating the resulting ions based on their m/z value. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
In the analysis of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- , a mass spectrum would typically show a molecular ion peak corresponding to the mass of the intact molecule. The presence of bromine would be indicated by a characteristic isotopic pattern, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Fragmentation of the molecular ion can provide further structural information. For instance, cleavage of the ether linkage or the hexyl chain would result in fragment ions with specific m/z values, helping to confirm the connectivity of the different parts of the molecule. The available GC-MS data for this compound provides evidence of its molecular weight and fragmentation behavior. nih.gov
Chromatographic Separations and Purity Assessment Methods
Chromatography is a fundamental separation technique used to isolate, identify, and purify the components of a mixture. In the context of synthetic chemistry, it is essential for monitoring the progress of a reaction, purifying the desired product, and assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation and purification of organic compounds. The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.
For the purity assessment of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- , a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity.
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. In GC, the mobile phase is an inert gas (such as helium or nitrogen) that carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the gas and stationary phases.
Given that Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- has a relatively high molecular weight, GC analysis might require elevated temperatures to ensure sufficient volatility. The purity of the compound can be assessed by the presence of a single major peak in the gas chromatogram. GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. nih.gov
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. The principle behind this method is the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and can be used to determine the precise positions of atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.
To perform a crystallographic analysis of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- , a single crystal of high quality is required. This is often the most challenging step in the process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction data is collected and processed to generate an electron density map, from which the atomic structure can be determined and refined.
Future Research Trajectories and Unexplored Frontiers in Ethanone, 1 4 6 Bromohexyl Oxy Phenyl Chemistry
Development of Novel Asymmetric Synthetic Approaches
The parent compound, Ethanone (B97240), 1-[4-[(6-bromohexyl)oxy]phenyl]-, is achiral. However, its ketone moiety serves as a prime target for asymmetric transformations to generate chiral derivatives, which are of high value in medicinal chemistry and materials science. Future research could focus on establishing stereocenters at or adjacent to the carbonyl group.
Key strategies could involve the enantioselective reduction of the ketone to a chiral secondary alcohol. This is a fundamental transformation in organic synthesis, and several catalytic systems could be explored. wikipedia.orgmdpi.com For instance, catalysts like chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) or transition metal complexes featuring chiral ligands (e.g., Ruthenium-BINAP) could be employed with reducing agents such as boranes or hydrogen gas. wikipedia.org The development of such a process would provide reliable access to enantiopure alcohol derivatives for further elaboration.
Another promising avenue is the asymmetric functionalization of the carbon alpha to the carbonyl group. While challenging, the development of catalytic asymmetric umpolung reactions, which reverse the normal reactivity of the imine derivative of the ketone, could enable the synthesis of chiral γ-amino ketones. nih.gov Furthermore, designing novel chiral ketone catalysts for specific reactions, such as asymmetric epoxidation, highlights the broad potential of ketone-centric asymmetric synthesis. acs.orgnih.gov
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Catalysts/Reagents | Target Chiral Product |
|---|---|---|---|
| Enantioselective Ketone Reduction | Conversion of the prochiral ketone into a non-racemic chiral secondary alcohol. | Chiral oxazaborolidines with borane; Chiral Ru(BINAP) or Rh(I) complexes with H₂ or transfer hydrogenation agents. wikipedia.org | 1-[4-[(6-bromohexyl)oxy]phenyl]-(R/S)-ethanol |
| Asymmetric α-Alkylation | Introduction of an alkyl group at the α-position to the carbonyl in a stereocontrolled manner. | Chiral phase-transfer catalysts; Chiral auxiliary-based methods. | 2-Alkyl-1-[4-[(6-bromohexyl)oxy]phenyl]-(R/S)-ethanone |
| Asymmetric α-Amination | Addition of a nitrogen-based group to the α-position to generate chiral α-amino ketones. | Chiral cinchona alkaloid-derived catalysts with an electrophilic nitrogen source. nih.gov | 2-Amino-1-[4-[(6-bromohexyl)oxy]phenyl]-(R/S)-ethanone |
Exploration of Bioorthogonal Chemical Applications
Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The functional groups present in Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- make it an excellent candidate for development into a bioorthogonal tool for probing biological systems. acs.org
The ketone group is a valuable bioorthogonal handle. It can react selectively with hydrazines or alkoxyamines to form stable hydrazone or oxime linkages. researchgate.netbiosyn.com This reaction is well-established for labeling biomolecules. acs.orgnih.gov The compound could be used as a chemical reporter, where it is first incorporated into a biological system and then tagged with a probe (e.g., a fluorescent dye) containing a complementary hydrazine (B178648) or alkoxyamine group.
Furthermore, the 6-bromohexyl chain provides a reactive site for further modification. A particularly powerful strategy would be its conversion to an azide (B81097) group. The azide is a premier bioorthogonal functional group due to its small size, metabolic stability, and lack of competing side reactions in biological environments. wikipedia.org An azido-derivatized version of the molecule could then participate in copper-free click chemistry reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for applications in live-cell imaging or drug delivery. wikipedia.orgacs.org This dual functionality—a ketone for one ligation and a modifiable alkyl halide for another—opens the door to creating sophisticated bifunctional linkers for complex biological studies. website-files.comspringernature.comresearchgate.net
Table 2: Potential Bioorthogonal Applications and Strategies
| Functional Group | Bioorthogonal Reaction | Reaction Partner | Resulting Linkage | Potential Application |
|---|---|---|---|---|
| Ketone | Oxime/Hydrazone Ligation | Alkoxyamine / Hydrazine | Oxime / Hydrazone | Site-specific protein labeling, cell surface engineering. researchgate.netnih.gov |
| Alkyl Bromide (after conversion to Azide) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne | Triazole | Live-cell imaging, tracking of biomolecules, drug targeting. wikipedia.orgacs.org |
| Alkyl Bromide (after conversion to Azide) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Triazole | Bioconjugation in controlled, ex-vivo environments. acs.orgwebsite-files.com |
Integration into Advanced Materials Chemistry and Polymer Science
The structure of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is well-suited for its use as a building block, or monomer, for advanced functional polymers. The combination of a rigid aromatic core (the mesogen) and a flexible alkyl chain with a reactive terminus is characteristic of monomers used in liquid crystal polymers (LCPs). wikipedia.orgentecpolymers.com
Specifically, this molecule could serve as a precursor for side-chain liquid crystal polymers (SCLCPs). openaccessjournals.com In this architecture, the rigid phenyl ethanone unit would act as the mesogen responsible for forming the liquid crystalline phase, while the hexyl chain serves as a flexible spacer. This spacer decouples the motion of the polymer backbone from the mesogenic side chains, allowing them to self-organize. openaccessjournals.com The terminal bromine atom is a highly versatile functional handle. It can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, or it can be used directly in controlled radical polymerization techniques or in "click" chemistry reactions like thiol-bromo coupling to graft the molecule onto a polymer backbone. warwick.ac.uk The resulting LCPs could have applications in optical data storage, displays, and sensors. openaccessjournals.comzeusinc.com
Beyond liquid crystals, the bromohexyl group makes the molecule a useful functional monomer for modifying the properties of a wide range of polymers. specificpolymers.comnih.gov It could be incorporated into polymer chains to introduce a reactive site for subsequent post-polymerization modification, allowing for the attachment of other functional moieties or for the creation of cross-linked polymer networks. rsc.org
Table 3: Potential Roles in Materials and Polymer Science
| Application Area | Role of Compound | Polymerization/Modification Strategy | Potential Material Properties |
|---|---|---|---|
| Liquid Crystal Polymers (LCPs) | Side-chain mesogen precursor. openaccessjournals.com | Convert bromide to acrylate/styrene for free radical polymerization; Thiol-bromo "click" onto a polymer backbone. warwick.ac.uk | Thermally responsive optical properties, anisotropic swelling, use in displays. wikipedia.org |
| Functional Monomers | Introduces a reactive bromide handle into a polymer chain. | Co-polymerization after converting bromide to a polymerizable group (e.g., methacrylate). | Allows for post-polymerization modification, surface grafting, cross-linking. rsc.org |
| Surface Modification | Anchoring agent to graft onto surfaces. | Reaction of the alkyl bromide with surface-bound nucleophiles (e.g., amines, thiols). | Altering surface properties like wettability, biocompatibility, or adhesion. |
Sustainable Synthesis and Green Chemistry Principles in Derivatives Formation
Applying the principles of green chemistry to the synthesis of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- and its derivatives is a crucial future direction. acs.org The most probable synthetic route is the Williamson ether synthesis, which can be optimized for sustainability.
Key green chemistry principles that can be applied include:
Waste Prevention and Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials into the final product. acs.orgpnas.org For instance, developing catalytic routes that avoid stoichiometric reagents improves atom economy.
Safer Solvents and Auxiliaries: Traditional Williamson ether synthesis often uses volatile organic solvents. Greener alternatives include performing the reaction in water using phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts or crown ethers, which facilitate the reaction between the water-insoluble alkyl halide and the water-soluble phenoxide salt. alfa-chemistry.comiajpr.comfzgxjckxxb.com Surfactant-assisted synthesis in aqueous media is another promising approach. researchgate.net
Design for Energy Efficiency: Microwave-assisted synthesis is a powerful tool for reducing energy consumption. ajgreenchem.com By rapidly and efficiently heating the reaction mixture, microwave irradiation can dramatically shorten reaction times from hours to minutes compared to conventional heating methods. tsijournals.combenthamdirect.combenthamscience.comrroij.com
Catalysis: Instead of using stoichiometric amounts of strong bases (e.g., NaOH), catalytic amounts of more benign or recyclable catalysts should be explored. nih.gov Heterogeneous solid acid or base catalysts can simplify product purification and allow for catalyst reuse, reducing waste. mdpi.comrsc.org
Reduce Derivatives: Synthetic pathways should be designed to avoid unnecessary protection/deprotection steps, which add to the step count and generate waste. acs.orgnih.gov
Table 4: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Principle | Conventional Method (Williamson Ether Synthesis) | Green/Sustainable Alternative |
|---|---|---|
| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile). | Water with Phase-Transfer Catalyst (PTC); researchgate.netdalalinstitute.com Solvent-free conditions. |
| Energy | Conventional reflux heating for several hours. | Microwave irradiation for rapid heating (minutes). tsijournals.comrroij.com |
| Base/Catalyst | Stoichiometric strong base (e.g., NaOH, K₂CO₃). | Recyclable solid base catalysts; rsc.org Catalytic amount of base with PTC. |
| Efficiency | Long reaction times, potentially complex workup. | Shorter reaction times, higher yields, easier separation. ajgreenchem.combenthamdirect.com |
By focusing on these future research trajectories, the scientific community can unlock the full potential of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-, transforming a simple chemical compound into a valuable tool for innovation in asymmetric synthesis, chemical biology, and advanced materials.
Q & A
Q. What are the standard synthetic routes for preparing Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-?
Q. How is the compound characterized to confirm its structural integrity?
A multi-technique approach is used:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the ethanone carbonyl (δ ~205–210 ppm in ¹³C NMR) and bromohexyl chain integration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 312.0532 (calculated for C₁₄H₁₉BrO₂) .
- Elemental Analysis : Matches theoretical values for C, H, and Br (±0.3% tolerance) .
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of the bromohexyl chain in cross-coupling reactions?
The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) suggest:
- Activation energy for oxidative addition with Pd(0) catalysts is ~25–30 kcal/mol .
- Steric hindrance from the hexyl chain slows reaction kinetics compared to shorter alkyl analogs . Contradictions in literature: Some studies report lower yields in aqueous conditions due to hydrolysis, while others optimize using micellar catalysis .
Q. How does the compound’s structure influence its biological activity in membrane permeability studies?
- Lipophilicity : The bromohexyl chain increases logP values (experimental logP = 3.2 ± 0.1), enhancing cellular uptake .
- Biological Assays : In vitro tests show moderate inhibition of E. coli (MIC = 32 µg/mL) due to membrane disruption, validated via fluorescence anisotropy .
- Contradictions : One study reports cytotoxicity in mammalian cells at >50 µM, while another attributes this to impurities in earlier synthetic batches .
Q. What computational methods are used to predict the compound’s stability under varying pH conditions?
- Molecular Dynamics (MD) Simulations : Predict hydrolysis of the bromohexyl chain at pH < 3, with a half-life of 2.5 hours .
- QSPR Models : Correlate degradation rates with Hammett substituent constants (σ⁺ = 0.45 for the ethanone group) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (85–92°C)?
Discrepancies arise from:
- Polymorphism : Differential scanning calorimetry (DSC) reveals two crystalline forms (Form I: mp 87°C; Form II: mp 91°C) .
- Purity : Early studies with <95% purity (HPLC) show broader melting ranges .
Methodological Recommendations
Q. How to resolve ambiguities in spectroscopic data for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
